N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC15341669
Molecular Formula: C19H23NO5S
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO5S |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C19H23NO5S/c1-2-15-5-7-17(8-6-15)25-13-19(21)20(12-18-4-3-10-24-18)16-9-11-26(22,23)14-16/h3-8,10,16H,2,9,11-14H2,1H3 |
| Standard InChI Key | KHDCLGGJBSMILX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
| Molecular Formula | C16H19NO5S |
| Molecular Weight | 341.39 g/mol |
| Functional Groups | Sulfone, Ether, Amide, Furan |
Structural Features
The compound contains:
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Tetrahydrothiophene sulfone moiety: This provides the molecule with specific electronic properties due to the highly polar sulfone group.
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Furan ring: Known for its aromaticity and potential bioactivity.
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Phenoxy group with ethyl substitution: Enhances hydrophobic interactions in biological systems.
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Acetamide linkage: A common pharmacophore in drug design.
Synthesis
While specific synthesis details for this compound are not available in the provided sources, related compounds often follow these general steps:
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Preparation of the tetrahydrothiophene sulfone derivative: Typically achieved through oxidation of tetrahydrothiophene using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Formation of the amide bond: Using acylation reactions between an amine (e.g., furan-2-ylmethylamine) and an acetic acid derivative.
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Ether formation with phenoxy group: Employing Williamson ether synthesis or direct substitution reactions.
Medicinal Chemistry
Compounds with similar structures have been studied for various biological activities:
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Anti-inflammatory properties: The sulfone group and aromatic rings may interact with enzymes like cyclooxygenase or lipoxygenase.
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Anticancer potential: Furan-containing molecules are known to exhibit cytotoxic effects against tumor cells.
Drug Design
The combination of polar (sulfone) and non-polar (phenoxy) groups makes this compound a candidate for drug-likeness studies.
Analytical Data
| Technique | Expected Observations |
|---|---|
| NMR (1H and 13C) | Signals corresponding to aromatic protons (furan and phenoxy), aliphatic chains, and amide protons. |
| Mass Spectrometry (MS) | Molecular ion peak at 341 m/z, along with characteristic fragmentation patterns for sulfone and furan groups. |
| Infrared Spectroscopy (IR) | Peaks for C=O stretch (~1650 cm⁻¹), S=O stretch (~1100–1300 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹). |
Docking Studies
Computational docking can predict the interaction of this compound with biological targets such as enzymes or receptors.
Toxicity Studies
Preliminary in vitro and in vivo assays are essential to evaluate its safety profile.
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